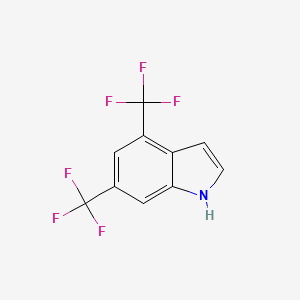![molecular formula C17H15NO4 B2404878 2-[(4-phenoxyphenyl)carbamoyl]cyclopropane-1-carboxylic Acid CAS No. 1023810-84-5](/img/structure/B2404878.png)
2-[(4-phenoxyphenyl)carbamoyl]cyclopropane-1-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-phenoxyphenyl)carbamoyl]cyclopropane-1-carboxylic Acid, also known as PPCA, is a cyclopropane derivative that has been extensively studied for its potential therapeutic applications. This compound is of particular interest due to its unique chemical structure, which allows it to interact with a variety of biological targets.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications
2-[(4-phenoxyphenyl)carbamoyl]cyclopropane-1-carboxylic acid and its derivatives have been explored in various scientific contexts, particularly in the field of synthetic chemistry. These studies primarily focus on the synthesis of novel compounds and their potential applications.
Synthesis of Novel Compounds
A study by Lu Xin-y (2013) demonstrated the synthesis of a novel tobacco flavor compound, highlighting the versatility of cyclopropane derivatives in flavor and fragrance chemistry (Lu Xin-y, 2013).
Crystal Structure Analysis
Research by Gihaeng Kang et al. (2014) on the crystal structure of fenpropathrin, a pyrethroid insecticide, provides insights into the structural aspects of similar cyclopropane-containing compounds (Kang, Jeon, Lee, & Kim, 2014).
Antiproliferative Activity
A compound synthesized by J. Lu et al. (2021), which includes the cyclopropane-1-carboxylic acid moiety, showed significant inhibitory activity against cancer cell lines. This suggests potential applications in the development of anticancer agents (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
Cycloisomerization Reactions
The work of Yuequan Zhu et al. (2016) on triflic acid-catalyzed cycloisomerization reactions of donor-acceptor cyclopropanes provides a method for constructing alkyl 5-arylfuran-2-carboxylates, indicating potential in organic synthesis (Zhu, Xu, & Gong, 2016).
Inhibition of Carbonic Anhydrase Isoenzymes
A study by M. Boztaş et al. (2015) explored cyclopropylcarboxylic acids and esters as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological processes. This research could be relevant for therapeutic applications (Boztaş, Çetinkaya, Topal, Gülçin, Menzek, Şahin, Tanc, & Supuran, 2015).
Biological Diversity in Natural Products
Michael G. Coleman and A. Hudson (2016) discussed the wide range of biological activities of natural products containing cyclopropane moieties, including antimicrobial and antitumoral properties (Coleman & Hudson, 2016).
Antimicrobial and Antioxidant Studies
K. Raghavendra et al. (2016) synthesized compounds with cyclopropane moieties and evaluated their antimicrobial and antioxidant activities. Such studies underscore the potential of cyclopropane derivatives in pharmaceutical applications (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
Eigenschaften
IUPAC Name |
2-[(4-phenoxyphenyl)carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-16(14-10-15(14)17(20)21)18-11-6-8-13(9-7-11)22-12-4-2-1-3-5-12/h1-9,14-15H,10H2,(H,18,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTDNXQOBCOVFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2404797.png)
![6-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2404799.png)
![5-Chloro-2-[1-(3-phenylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2404800.png)
![1-[[2-(1,3-Benzodioxol-5-ylamino)acetyl]amino]-3-methylthiourea](/img/structure/B2404803.png)

![5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2404805.png)



![3-Cyclopropyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2404809.png)
![4-cyclohexyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2404812.png)

![2-(3,4-difluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2404817.png)